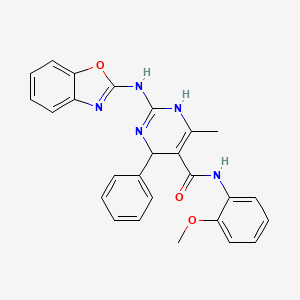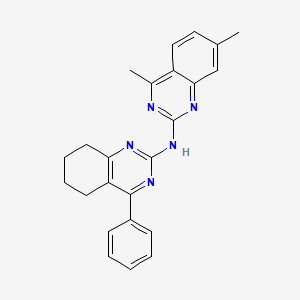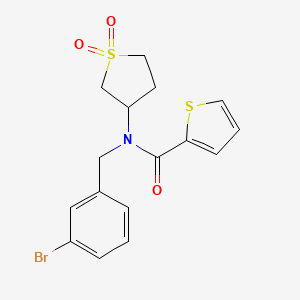
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines elements of benzoxazole, methoxyphenyl, and dihydropyrimidine
準備方法
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole moiety, followed by the introduction of the methoxyphenyl and dihydropyrimidine groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole or methoxyphenyl moieties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
科学的研究の応用
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a fluorescent probe.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety may play a crucial role in binding to these targets, while the methoxyphenyl and dihydropyrimidine groups contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar compounds include other benzoxazole derivatives and dihydropyrimidine analogs. Compared to these compounds, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups, which may confer enhanced biological activity or stability. Some similar compounds include:
- 2-(1,3-benzoxazol-2-yl)-1-(5-chloro-2-methoxyphenyl)ethan-1-one
- 2-(1,3-benzoxazol-2-yl)-1-(5-chloro-2-methoxyphenyl)ethan-1-amine
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
分子式 |
C26H23N5O3 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-16-22(24(32)28-18-12-6-8-14-20(18)33-2)23(17-10-4-3-5-11-17)30-25(27-16)31-26-29-19-13-7-9-15-21(19)34-26/h3-15,23H,1-2H3,(H,28,32)(H2,27,29,30,31) |
InChIキー |
TVCJJFUDEPSWKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)pyrrolidine-2,3-dione](/img/structure/B12130035.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12130037.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)


![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)

![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12130111.png)
![5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12130113.png)
